4-Amino-2-hydroxy-3,5-diiodobenzoic acid

Antitubercular Drug Discovery Mode of Action Intrabacterial pH

4-Amino-2-hydroxy-3,5-diiodobenzoic acid (CAS 74764-64-0, synonym: 4-amino-3,5-diiodosalicylic acid) is a polysubstituted benzoic acid derivative with the molecular formula C₇H₅I₂NO₃ and a molecular weight of 404.93 g/mol. Distinguished from simpler salicylic acid analogs by the simultaneous presence of a para-amino group, an ortho-hydroxyl group, and two iodine atoms at the 3- and 5-positions, this compound belongs to the aminohalobenzoic acid subclass and presents a densely functionalized scaffold.

Molecular Formula C7H5I2NO3
Molecular Weight 404.93 g/mol
CAS No. 74764-64-0
Cat. No. B3337688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-hydroxy-3,5-diiodobenzoic acid
CAS74764-64-0
Molecular FormulaC7H5I2NO3
Molecular Weight404.93 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)N)I)O)C(=O)O
InChIInChI=1S/C7H5I2NO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,10H2,(H,12,13)
InChIKeyFSJFOJCPPGAWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-hydroxy-3,5-diiodobenzoic Acid (CAS 74764-64-0): A Polyfunctional Diiodo-Salicylic Acid Scaffold for Research Procurement


4-Amino-2-hydroxy-3,5-diiodobenzoic acid (CAS 74764-64-0, synonym: 4-amino-3,5-diiodosalicylic acid) is a polysubstituted benzoic acid derivative with the molecular formula C₇H₅I₂NO₃ and a molecular weight of 404.93 g/mol [1]. Distinguished from simpler salicylic acid analogs by the simultaneous presence of a para-amino group, an ortho-hydroxyl group, and two iodine atoms at the 3- and 5-positions, this compound belongs to the aminohalobenzoic acid subclass and presents a densely functionalized scaffold. Its physical properties, including a predicted density of 2.758 g/cm³ and a boiling point of 406.3 °C at 760 mmHg, reflect the heavy atom substitution . The combination of hydrogen-bonding donors (amine, hydroxyl, carboxylic acid) with halogen-bonding donors (iodine) enables a unique supramolecular interaction profile that has been exploited in crystal engineering of coordination polymers, distinguishing it from analogs lacking either the amino or hydroxyl group [2].

Precision Selection of 4-Amino-2-hydroxy-3,5-diiodobenzoic Acid: Avoiding the Pitfalls of Analog Interchange in Medicinal Chemistry and Crystal Engineering


Procurement decisions based solely on the iodinated salicylic acid parent class are highly unreliable for 4-amino-2-hydroxy-3,5-diiodobenzoic acid, as the addition of the 4-amino group fundamentally alters its biological and supramolecular profile. Critically, the 4-amino substituent introduces a distinct basic center and a new hydrogen-bonding donor/acceptor pattern not present in 3,5-diiodosalicylic acid (CAS 133-91-5) or 4-amino-3,5-diiodobenzoic acid (CAS 2122-61-4) alone. This divergence is exemplified in the context of transthyretin (TTR) amyloid inhibition, where the binding affinity of salicylic acid derivatives is exquisitely sensitive to the number of iodine substituents and the presence of additional hydrogen-bonding groups, as established in crystallographic studies [1]. Furthermore, in anti-tubercular research, it has been demonstrated that 3,5-diiodosalicylic acid acts via an intrabacterial pH disruption mechanism entirely distinct from the mode of action of 4-aminosalicylic acid (PAS), proving that the 4-amino and 3,5-diiodo motifs confer non-interchangeable biological mechanisms [2]. Therefore, generic substitution of the target compound with any analog missing even one critical functional group will result in a loss of the specific interaction capabilities and biological activities that are the object of investigation in these specialized research domains.

Evidence-Based Differentiation of 4-Amino-2-hydroxy-3,5-diiodobenzoic Acid (74764-64-0) Against Closest Analogs


Distinct Anti-Tubercular Mechanism: pH-Driven Activity of 3,5-Diiodosalicylic Acid Core vs. 4-Aminosalicylic Acid (PAS)

While no head-to-head comparison with the target compound itself has been published, two class-level inferences are critical for procurement decisions. In a study evaluating the antimycobacterial activity of phenolic acids, 3,5-diiodosalicylic acid (3,5diISA) and aspirin were shown to disrupt intrabacterial pH homeostasis of M. tuberculosis in a dose-dependent manner, a mechanism of action not shared by the structurally related clinical drug 4-aminosalicylic acid (PAS). PAS had no pH-dependent activity and its effect was strongly antagonized by L-methionine supplementation [1]. Since 4-Amino-2-hydroxy-3,5-diiodobenzoic acid incorporates both the 3,5-diiodosalicylic acid core responsible for the pH-driven mechanism and the 4-amino group characteristic of PAS, it represents a unique dual-feature scaffold for probing structure-activity relationships in tuberculosis research. This functional duality is not achievable by procuring either analog alone.

Antitubercular Drug Discovery Mode of Action Intrabacterial pH

Enhanced Transthyretin (TTR) Binding Potential Through Iodination: A Cross-Study Comparison with Salicylic Acid and 3,5-Diiodosalicylic Acid

The binding affinity of iodinated salicylic acid derivatives toward transthyretin (TTR) is directly correlated with the degree of iodination. Gales et al. (2008) demonstrated that 3,5-diiodosalicylic acid exhibits significantly higher TTR binding affinity than both salicylic acid and 5-iodosalicylic acid, as evidenced by the co-crystal structure of the TTR-3,5-diiodosalicylic acid complex (PDB: 3B56) [1]. The crystal structure reveals that the iodine atoms occupy the halogen-binding pockets within the TTR channel, while the 2-hydroxyl group forms critical hydrogen bonds. Crucially, the 4-amino group present in 4-Amino-2-hydroxy-3,5-diiodobenzoic acid is positioned to introduce an additional hydrogen-bonding interaction with the protein or serve as a modifiable handle for further derivatization. Although direct affinity data for the target compound is not published, the established structure-affinity relationship for this binding pocket strongly implies that the amino substitution will modulate binding kinetics and selectivity in a way that the parent 3,5-diiodosalicylic acid cannot replicate.

Amyloidosis Research Protein Misfolding Transthyretin Stabilization

Differential Physicochemical and Drug-Likeness Profile for Pharmacological Probe Design

The physicochemical profile of 4-Amino-2-hydroxy-3,5-diiodobenzoic acid differs substantially from its closest analogs in key drug-likeness parameters. The additional amino group increases the molecular weight to 404.93 g/mol (compared to 389.91 g/mol for 3,5-diiodosalicylic acid) and raises the number of hydrogen bond donors from 2 to 3 [1][2]. For the analog 4-Amino-3,5-diiodobenzoic acid (CAS 2122-61-4), which lacks the 2-hydroxyl group, the molecular weight drops further to 388.93 g/mol and the hydrogen bond donor count is reduced to 2 . These differences directly impact calculated partition coefficients and aqueous solubility, which are critical determinants in pharmacokinetic profiling and in vitro assay design. Commercially, the target compound is typically available at ≥95% purity , and its higher molecular weight and halogen content differentiate it from the commonly stocked analogs, carrying implications for analytical method development and compound management workflows.

Medicinal Chemistry Drug-Likeness Physicochemical Profiling

Supramolecular Synthon Diversity: Multimodal Halogen and Hydrogen Bonding Compared to Single-Synthon Analogs

The target compound functions as a multimodal supramolecular building block by offering iodine-based halogen bonding sites simultaneously with multiple strong hydrogen bonding donors and acceptors (amine, hydroxyl, and carboxylic acid groups). In contrast, the crystal engineering literature demonstrates that the closely related 4-amino-3,5-diiodobenzoic acid (HAdi), which lacks the 2-hydroxyl group, relies primarily on amino-mediated and iodo-mediated interactions, resulting in the formation of two distinct coordination polymers with square-grid and tetranuclear cluster topologies [1]. The presence of the additional 2-hydroxyl group in the target compound introduces a ortho-carboxyl-hydroxyl intramolecular hydrogen-bonding motif that modulates the presentation of the iodine and amino sites, as well as provides a chelating moiety for metal ion coordination. Although direct crystallographic data for the target compound is not publicly available, the established structure-property relationships within this class indicate that procurement of the analog HAdi will lead to the formation of different network topologies, directly affecting the porosity, thermal stability, and magnetic properties of the resulting materials.

Crystal Engineering Coordination Polymers Supramolecular Chemistry

Dual Orthogonal Synthetic Handles for Bioconjugation and Probe Development

A key differentiator for procurement is the compound's capacity for stepwise, orthogonal functionalization. The 4-amino group can be selectively derivatized (e.g., acylation, diazotization, or isothiocyanate formation) under conditions that leave the 2-hydroxyl group intact, and vice versa. In contrast, 3,5-diiodosalicylic acid (CAS 133-91-5) lacks the amino handle entirely, limiting it to hydroxyl/carboxyl chemistry, while 4-amino-3,5-diiodobenzoic acid (CAS 2122-61-4) lacks the hydroxyl group, which is critical for certain metal chelation and esterification strategies . The tert-butyl ester derivative (CAS 2639417-52-8) has been reported, confirming the compound's suitability for orthogonal protecting group strategies [1]. This dual-handle feature is particularly valuable in the development of radioiodinated probes, where the iodine atoms provide the imaging/therapeutic payload, the amine allows for bioconjugation, and the hydroxyl group offers additional modularity or pharmacokinetic tuning.

Bioconjugation Chemistry Radiopharmaceutical Precursors Chemoproteomics

High-Value Application Scenarios Driving Procurement of 4-Amino-2-hydroxy-3,5-diiodobenzoic Acid (74764-64-0)


Probing Multivalent Interactions in Transthyretin Amyloid Inhibitor Design

As demonstrated by the TTR binding study of 3,5-diiodosalicylic acid [1], the iodinated salicylic acid scaffold is a validated starting point for developing TTR amyloid inhibitors. The target compound, with its additional 4-amino group, allows researchers to test the hypothesis that a third hydrogen-bonding interaction at the fourth position of the aromatic ring will enhance binding affinity and selectivity over the parent 3,5-diISA. This is a critical next step in structure-based drug design for familial amyloidotic polyneuropathy.

Deciphering Divergent Anti-Tubercular Mechanisms with a Dual-Feature Probe Molecule

The discovery that 3,5-diiodosalicylic acid and 4-aminosalicylic acid (PAS) operate via fundamentally different mechanisms [2] positions the target compound as a uniquely informative probe. By testing a single molecule possessing both structural motifs, researchers can directly investigate whether the pH-driven mechanism of 3,5diISA can be combined with or modulated by the 4-amino group's target engagement profile, enabling SAR studies that would otherwise require complex co-administration experiments with multiple analogs.

Engineering High-Dimensionality Halogen- and Hydrogen-Bonded Coordination Frameworks

Building upon the established coordination chemistry of 4-amino-3,5-diiodobenzoic acid [3], the target compound enables the exploration of network architectures incorporating an additional metal-binding hydroxyl group. This is directly relevant for the synthesis of porous materials with enhanced gas sorption properties, magnetic frameworks where the hydroxyl group facilitates superexchange pathways, and luminescent sensors where the -OH group modulates the electronic environment of a coordinated metal center.

Synthesis of Multi-Modal Radiopharmaceutical Precursors and Iodine-Rich Bioconjugates

For nuclear medicine and chemical biology groups, the compound's three distinct orthogonal handles are essential . A typical workflow involves protecting the carboxyl group, using the amine for bioconjugation to a targeting vector (e.g., an antibody or peptide), and utilizing the free hydroxyl group for pharmacokinetic modulation. The two iodine atoms provide a high atomic number payload for X-ray contrast or serve as sites for isotopic exchange with radioiodine (e.g., I-123, I-124, I-131), making this scaffold the most synthetically versatile entry point compared to its di-functional analogs.

Quote Request

Request a Quote for 4-Amino-2-hydroxy-3,5-diiodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.